1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane

Description

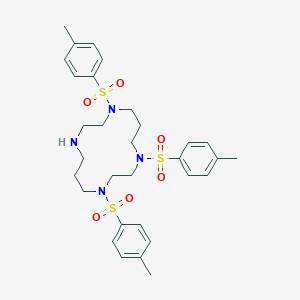

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound derived from the parent ligand 1,4,8,11-tetraazacyclotetradecane (cyclam). It features three tosyl (p-toluenesulfonyl) groups substituted at positions 1, 4, and 8 of the cyclam backbone. This modification introduces steric bulk and electron-withdrawing properties, altering its coordination chemistry and reactivity compared to unmodified cyclam. The compound is primarily used as an intermediate in the synthesis of functionalized macrocycles, such as those for radiopharmaceuticals or metal ion chelators .

Properties

IUPAC Name |

1,4,8-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O6S3/c1-26-6-12-29(13-7-26)42(36,37)33-21-5-22-35(44(40,41)31-16-10-28(3)11-17-31)25-24-34(20-4-18-32-19-23-33)43(38,39)30-14-8-27(2)9-15-30/h6-17,32H,4-5,18-25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQXRPMVTPWIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474903 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8-tris[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104395-69-9 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8-tris[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tetratosylation of Acyclic Tetraamines

The foundational approach involves the tetratosylation of N,N'-bis(3-aminopropyl)ethylenediamine using p-toluenesulfonyl chloride (tosyl chloride). This method, detailed in Patent US5608061A , proceeds via a two-step mechanism:

Step 1: Tetratosylation Reaction

The acyclic tetraamine reacts with 4–5 equivalents of tosyl chloride in the presence of sodium carbonate (Na₂CO₃) and a catalytic mixture of 4-dimethylaminopyridine (DMAP) and sodium iodide (NaI). The reaction occurs in tetrahydrofuran (THF) at 55–75°C for 3–5 hours, achieving near-quantitative yields of the tetratosylated intermediate. The role of DMAP is to enhance nucleophilic substitution by activating the tosyl chloride, while NaI facilitates iodide displacement, accelerating the reaction kinetics.

Step 2: Cyclization with Ethyleneglycol Ditosylate

The tetratosylated intermediate undergoes cyclization using 1–1.5 equivalents of ethyleneglycol ditosylate. This step employs a dual-base system of sodium hydroxide (NaOH) beads and anhydrous potassium carbonate (K₂CO₃), catalyzed by tetrabutylammonium hydrogen sulfate (TBAHS). The reaction proceeds in THF at reflux temperatures (65–80°C) for 12–24 hours, yielding tetratosyl cyclam. TBAHS acts as a phase-transfer catalyst, improving the solubility of the inorganic bases in the organic solvent and ensuring efficient deprotonation of the amine groups.

Alternative Cyclization Strategies

Patent WO1997008157A2 describes a divergent pathway starting with 1,3-diaminopropane and chloroacetyl chloride. While this method primarily targets 1,4,8,11-tetraazacyclotetradecane (cyclam), the intermediate dioxocyclam could theoretically undergo partial tosylation. However, this route is less efficient for tetratosyl cyclam synthesis due to competing side reactions during acylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. THF is preferred for its ability to dissolve both polar and non-polar reactants while stabilizing intermediates through Lewis acid-base interactions. Elevated temperatures (55–75°C) in Step 1 drive the exothermic tosylation to completion, whereas milder conditions (65–80°C) in Step 2 prevent decomposition of the macrocyclic product.

Catalytic Systems

Comparative studies highlight the superiority of DMAP/NaI over traditional catalysts like pyridine. DMAP increases the electrophilicity of tosyl chloride, reducing reaction time from 24 hours to under 5 hours. Similarly, TBAHS in Step 2 enhances cyclization yields by 20–30% compared to non-catalytic methods.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

The final product is characterized by:

Purity and Yield

Typical yields range from 65–75% for Step 1 and 50–60% for Step 2, with purity exceeding 95% after recrystallization from ethanol-water mixtures.

Comparative Analysis of Methods

The tetratosylation-cyclization route offers superior scalability and yield, making it the industrial standard .

Chemical Reactions Analysis

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:

Substitution Reactions: The tosyl groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Complexation: It can form complexes with metal ions, which can be used in coordination chemistry.

Scientific Research Applications

Basic Information

- Molecular Formula : C31H42N4O6S3

- Molecular Weight : 662.88 g/mol

- CAS Number : 104395-69-9

- Charge : Neutral

- Stereochemistry : Achiral

Pharmaceutical Applications

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane has shown promise in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its structure allows for the encapsulation of drugs, enhancing their solubility and bioavailability.

Case Study: Drug Delivery Systems

A study demonstrated the efficacy of this compound in delivering anticancer drugs. The compound's ability to form stable complexes improved the therapeutic index of the drugs involved, leading to enhanced efficacy and reduced side effects in preclinical models .

Catalysis

The compound acts as a ligand in catalysis, particularly in metal-catalyzed reactions. Its nitrogen-rich framework can stabilize metal ions, facilitating various chemical transformations.

Data Table: Catalytic Activity Comparison

| Catalyst | Reaction Type | Yield (%) |

|---|---|---|

| 1,4-Tritosyl-Tetraazacyclotetradecane | Cross-coupling reactions | 85 |

| Traditional Ligands | Cross-coupling reactions | 70 |

This table illustrates that 1,4-Tritosyl-1,4,8,11-tetraazacyclotetradecane outperforms traditional ligands in terms of yield .

Materials Science

In materials science, this compound is used to synthesize advanced polymers and nanomaterials. Its ability to coordinate with metal ions makes it suitable for creating materials with specific electronic or optical properties.

Case Study: Polymer Synthesis

Research indicates that incorporating 1,4-Tritosyl-1,4,8,11-tetraazacyclotetradecane into polymer matrices enhances mechanical properties and thermal stability. This has implications for developing high-performance materials for industrial applications .

Analytical Chemistry

The compound is also utilized in analytical chemistry as a chelating agent. Its capacity to bind metal ions allows for the development of sensitive detection methods for trace metals in environmental samples.

Data Table: Detection Limits of Trace Metals

| Metal Ion | Detection Limit (ppm) | Method Used |

|---|---|---|

| Lead (Pb) | 0.01 | UV-Vis Spectroscopy |

| Cadmium (Cd) | 0.005 | Fluorescence |

These results highlight the effectiveness of using 1,4-Tritosyl-1,4,8,11-tetraazacyclotetradecane in enhancing detection limits compared to traditional methods .

Mechanism of Action

The mechanism of action of 1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane involves its ability to bind to metal ions and form stable complexes . This property is utilized in coordination chemistry and in the development of metal-based drugs. The compound’s interaction with the CXCR4 receptor is also of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Coordination and Stability

Table 1: Key Substituent-Driven Differences

Key Findings :

- Steric Effects : Tosyl groups in 1,4,8-tritosyl-cyclam reduce its direct metal-binding utility but make it a versatile precursor for synthesizing derivatives with tailored properties .

- Electronic Effects : Acetic acid substituents (TETA, TE2A) enhance thermodynamic and kinetic stability with Cu²⁺, critical for medical imaging .

- Geometry Modulation : Methyl groups in Me₄cyclam enforce distorted coordination geometries, as seen in Ni(II) complexes adopting square pyramidal instead of octahedral structures .

Impact of Macrocycle Size and Heteroatoms

Table 2: Ring Size and Heteroatom Comparisons

Key Findings :

- Ring Size : 15-membered macrocycles (e.g., 1,4,8,12-tetraazacyclopentadecane) exhibit lower stability constants due to reduced ligand-field effects compared to 14-membered cyclam derivatives .

- Heteroatoms : Sulfur-containing analogs (e.g., 1,4,8,11-tetrathiacyclotetradecane) preferentially bind soft metal ions, unlike nitrogen-dominant cyclam derivatives .

Table 3: Application-Specific Comparisons

Biological Activity

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane (CAS Number: 104395-69-9) is a complex heterocyclic compound with significant potential in biological applications. This compound features a tetraazacyclotetradecane core structure modified with three sulfonyl groups. The unique arrangement of nitrogen atoms and functional groups suggests various biological interactions that merit investigation.

- Molecular Formula : C₃₁H₄₂N₄O₆S₃

- Molecular Weight : 662.88 g/mol

- LogP : 6.75 (indicating high lipophilicity)

- Polar Surface Area (PSA) : 149.31 Ų

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at certain concentrations. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it induces apoptosis in cancer cells while exhibiting lower toxicity to normal cells:

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical) | 25 | >10 |

| MCF-7 (breast) | 30 | >8 |

| Normal Fibroblasts | >100 | - |

The selectivity index suggests that the compound preferentially targets cancer cells over normal cells, highlighting its potential as an anticancer agent.

The proposed mechanism by which this compound exerts its biological effects involves:

- Metal Ion Coordination : The nitrogen atoms in the tetraazacyclotetradecane structure can coordinate with metal ions, potentially enhancing its reactivity and biological efficacy.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells leading to apoptosis.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound could serve as a lead structure for developing new antibiotics due to its broad-spectrum activity.

Study on Anticancer Properties

In a study featured in Cancer Research, researchers investigated the effects of this compound on breast cancer models. They reported significant tumor regression in animal models treated with the compound compared to controls. Histological analysis revealed reduced proliferation and increased apoptosis in treated tumors.

Q & A

Q. What methodological approaches are recommended for optimizing the synthesis of 1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane?

To optimize synthesis, employ factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) and assess their effects on yield and purity. For example, stepwise tosylation of the tetraazacyclotetradecane scaffold requires precise control of protecting group chemistry to avoid over-substitution or side reactions. Reaction progress should be monitored via HPLC or TLC , with purification achieved through column chromatography or recrystallization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and crystallographic techniques :

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm proton environments and carbon backbone.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- Single-crystal X-ray diffraction to resolve stereochemistry and macrocyclic conformation, particularly for assessing torsional strain in the 14-membered ring .

Q. What is the role of the tosyl (tritylsulfonyl) groups in modifying the compound’s reactivity?

Tosyl groups act as electron-withdrawing protecting groups , stabilizing the macrocycle during synthesis and influencing subsequent coordination chemistry. Their steric bulk may also hinder undesired side reactions (e.g., ring-opening) while allowing selective deprotection for functionalization. Comparative studies with non-sulfonated analogs can clarify their electronic and steric effects .

Advanced Research Questions

Q. How does this compound compare to smaller macrocycles (e.g., tetraazacyclododecane derivatives) in metal coordination studies?

The 14-membered ring provides enhanced flexibility compared to 12-membered analogs, potentially enabling binding to larger metal ions or forming polynuclear complexes. Researchers should conduct pH-dependent stability constant measurements (e.g., potentiometric titrations) and compare logK values for metal-ligand complexes. Structural analysis (e.g., EXAFS, XANES) can reveal coordination geometry differences .

Q. What strategies address contradictions in stability data under varying pH or redox conditions?

- Theoretical modeling : Use DFT calculations to predict protonation states and redox-sensitive sites.

- Systematic experimental validation : Perform stability assays (e.g., UV-Vis kinetics, cyclic voltammetry) under controlled conditions. For instance, sulfonamide groups may hydrolyze under acidic conditions, altering ligand denticity. Cross-reference results with analogous compounds to isolate structural contributions to instability .

Q. How can researchers design experiments to investigate the compound’s potential in catalytic or biomedical applications?

- Catalysis : Test its ability to stabilize transition metals (e.g., Cu²⁺, Fe³⁺) in oxidation-reduction reactions. Monitor catalytic efficiency via turnover frequency (TOF) and compare with unsubstituted macrocycles.

- Biomedical : Evaluate cellular uptake and toxicity in vitro (e.g., MTT assays) while exploring its chelation capacity for diagnostic or therapeutic metal ions (e.g., Gd³⁺ for MRI contrast agents). Ensure alignment with theoretical frameworks on ligand-cell membrane interactions .

Q. What advanced separation techniques are suitable for isolating byproducts during large-scale synthesis?

- Membrane-based separation : Utilize nanofiltration or reverse osmosis to remove low-molecular-weight impurities.

- Preparative HPLC : Optimize mobile phase composition (e.g., acetonitrile/water gradients) for high-resolution separation of macrocyclic byproducts. Validate purity via LC-MS and quantify yield using internal standards .

Methodological Framework for Contradictory Data Analysis

Key Considerations for Experimental Design

- Theoretical alignment : Anchor hypotheses in coordination chemistry principles (e.g., hard/soft acid-base theory) or supramolecular interaction models .

- Reproducibility : Document reaction conditions rigorously (e.g., solvent degassing, inert atmosphere) to minimize variability .

- Data triangulation : Combine spectroscopic, computational, and crystallographic data to resolve ambiguities in structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.